molecular formula C29H33NO3 B3755169 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,6-diisopropylphenyl)acrylamide

3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,6-diisopropylphenyl)acrylamide

Cat. No.: B3755169
M. Wt: 443.6 g/mol
InChI Key: WQGKKDHDIKACGV-BMRADRMJSA-N
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Description

The compound “3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,6-diisopropylphenyl)acrylamide” is an organic compound containing functional groups such as benzyl, methoxy, and acrylamide. These types of compounds are often used in organic synthesis and could have various applications depending on their specific properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzyloxy and methoxy groups are both ether groups attached to a phenyl ring, and the acrylamide group contains a double bond and an amide group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the acrylamide group could participate in addition reactions due to the presence of the double bond . The ether groups might undergo reactions with strong acids to form phenols and alcohols .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure and the nature of its functional groups. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a reagent in organic synthesis, its mechanism of action would involve the reactions it undergoes to form the desired product .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety procedures .

Future Directions

The future research directions for this compound could involve exploring its potential applications in organic synthesis or studying its reactivity with various reagents .

Properties

IUPAC Name

(E)-N-[2,6-di(propan-2-yl)phenyl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO3/c1-20(2)24-12-9-13-25(21(3)4)29(24)30-28(31)17-15-22-14-16-26(27(18-22)32-5)33-19-23-10-7-6-8-11-23/h6-18,20-21H,19H2,1-5H3,(H,30,31)/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGKKDHDIKACGV-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,6-diisopropylphenyl)acrylamide
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3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,6-diisopropylphenyl)acrylamide
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3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,6-diisopropylphenyl)acrylamide
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3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,6-diisopropylphenyl)acrylamide
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3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,6-diisopropylphenyl)acrylamide
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3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,6-diisopropylphenyl)acrylamide

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